molecular formula C19H24N2O2 B8068072 (3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one

(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one

Cat. No.: B8068072
M. Wt: 312.4 g/mol
InChI Key: IQQIWUDYGYXXEA-LAPQXDEUSA-N
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Description

Palonosetron N-oxide is a metabolite of palonosetron, a serotonin (5-HT) receptor subtype 5-HT 3 antagonist. Palonosetron is primarily used for the prevention and treatment of chemotherapy-induced nausea and vomiting. Palonosetron N-oxide is formed as a degradation product under oxidative stress conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palonosetron N-oxide involves the oxidation of palonosetron. This can be achieved using various oxidizing agents under controlled conditions. The specific details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of palonosetron N-oxide typically involves large-scale oxidation processes. These processes are designed to ensure high yield and purity of the final product. The exact methods and conditions used in industrial production are often proprietary and may involve the use of specialized equipment and reagents.

Chemical Reactions Analysis

Types of Reactions

Palonosetron N-oxide primarily undergoes oxidation reactions. It can also participate in reduction and substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of palonosetron N-oxide can yield palonosetron, while substitution reactions can produce various derivatives.

Scientific Research Applications

Palonosetron N-oxide has several scientific research applications:

Mechanism of Action

Palonosetron N-oxide, like palonosetron, acts as a selective serotonin 5-HT 3 receptor antagonist. It inhibits serotonin on vagal nerve terminals in the periphery and centrally in the chemoreceptor trigger zone. This inhibition prevents the activation of the vomiting reflex, thereby preventing nausea and vomiting .

Comparison with Similar Compounds

Similar Compounds

    Palonosetron: The parent compound, used for the prevention and treatment of chemotherapy-induced nausea and vomiting.

    Granisetron: Another 5-HT 3 receptor antagonist used for similar indications.

    Ondansetron: A widely used 5-HT 3 receptor antagonist for the prevention of nausea and vomiting.

Uniqueness

Palonosetron N-oxide is unique in that it is a specific metabolite of palonosetron, formed under oxidative stress conditions. Its study provides insights into the stability and degradation pathways of palonosetron, which is crucial for ensuring the efficacy and safety of palonosetron formulations .

Properties

IUPAC Name

(3aS)-2-[(3R)-1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl]-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-20(19)17-12-21(23)9-7-13(17)8-10-21/h2,4,6,13,15,17H,1,3,5,7-12H2/t13?,15-,17+,21?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQIWUDYGYXXEA-LAPQXDEUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4C[N+]5(CCC4CC5)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C(=O)C3=CC=CC(=C23)C1)[C@H]4C[N+]5(CCC4CC5)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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